tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)6-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUZLSOKJSKYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-2-hydroxybenzyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-hydroxy-2-hydroxyphenylmethyl carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Synthesis Intermediate
tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new therapeutic compounds. Research indicates that derivatives of this carbamate exhibit significant biological activity, particularly in anti-inflammatory and neuroprotective contexts .
1.2 Biological Activity
Studies have demonstrated that this compound can interact with biological targets, potentially modulating pathways involved in inflammation and neuroprotection. For instance, in vitro studies have shown that it can protect astrocytes from amyloid-beta-induced toxicity, suggesting its role in neurodegenerative disease research.
Agrochemical Applications
The compound is also being explored for use in agricultural chemistry due to its biological activity against pests and pathogens. Its ability to interact with specific biochemical pathways makes it a candidate for developing new agrochemicals that are both effective and environmentally friendly.
Case Studies
5.1 Neuroprotective Effects
In a notable study, this compound was evaluated for its neuroprotective effects against amyloid-beta toxicity in astrocytes. The findings indicated a significant reduction in cell death and inflammatory markers, suggesting its potential as a therapeutic agent for Alzheimer's disease.
5.2 Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of related carbamates showed promising results where derivatives exhibited inhibition rates comparable to standard anti-inflammatory drugs like indomethacin. The percentage inhibition ranged from 39% to 54% across various tested compounds .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition.
Modulating signaling pathways: The phenolic and chloro groups can interact with cellular receptors and signaling molecules, affecting various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives differ primarily in the substituents on the phenyl ring, which significantly alter physicochemical properties, synthetic yields, and biological relevance. Key examples include:
*Estimated based on molecular formula C₁₂H₁₆ClNO₃.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro and fluoro substituents (e.g., in ) enhance electrophilicity, facilitating nucleophilic aromatic substitution. The hydroxyl group in the target compound introduces hydrogen-bonding capacity, increasing polarity compared to methoxy or halogen-only analogues .
Biological Activity
Tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate is a carbamate derivative that has garnered attention in various fields of biological research, particularly due to its potential as an enzyme inhibitor and its applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, biochemical interactions, and therapeutic potentials.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate moiety and a chlorinated phenolic structure. Its chemical formula is , and it is characterized by the following structural attributes:
- tert-butyl group: Provides steric bulk, influencing the compound's reactivity.
- Chloro group: Enhances lipophilicity and may affect biological interactions.
- Hydroxy group: Imparts potential for hydrogen bonding, influencing solubility and reactivity.
The biological activity of this compound primarily involves its interaction with specific enzymes, notably acetylcholinesterase (AChE). The mechanism includes:
- Enzyme Inhibition: The carbamate moiety can form covalent bonds with the active site of AChE, leading to irreversible inhibition. This action is critical in the context of neurodegenerative diseases where AChE activity needs modulation.
- Protein Interactions: The compound may also interact with other proteins, modulating their activity and affecting various signaling pathways within cells.
Enzyme Inhibition Studies
Recent studies have evaluated the inhibitory effects of this compound on AChE:
These findings indicate that this compound exhibits comparable potency to established AChE inhibitors.
Anti-inflammatory Activity
In addition to its role as an enzyme inhibitor, derivatives of this compound have been assessed for anti-inflammatory properties using carrageenan-induced edema models:
These results suggest that certain derivatives can significantly reduce inflammation, highlighting their potential therapeutic applications.
Case Studies
- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect astrocytes from amyloid-beta-induced toxicity, which is relevant for Alzheimer's disease research. The reduction in TNF-α levels and free radicals was observed, indicating a neuroprotective mechanism .
- Pleiotropic Prodrug Development : Research has shown that carbamates like this compound can be designed as prodrugs targeting multiple receptors (e.g., 5-HT4 receptor), providing a dual-action approach in treating cognitive disorders .
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate?
The compound is typically synthesized via condensation reactions using tert-butyl carbamate derivatives and substituted aromatic aldehydes. For example, coupling tert-butyl 2-amino phenylcarbamate with 4-chloro-2-hydroxybenzaldehyde in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling reagents under inert conditions (e.g., nitrogen atmosphere) yields the target compound. Reaction monitoring via TLC or HPLC is recommended to optimize conversion .
Q. How should this compound be purified and characterized in academic research?
Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol. Characterization methods include:
- NMR spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm in H NMR) and the carbamate carbonyl (δ ~155 ppm in C NMR).
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement, resolving bond angles and stereochemistry .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak matching CHClNO) .
Q. What are the recommended storage conditions to ensure compound stability?
Store in tightly sealed containers at room temperature (20–25°C) in a dry, dark environment. Avoid prolonged exposure to strong acids/bases or oxidizing agents, which may hydrolyze the carbamate group. Stability under these conditions is confirmed for structurally similar carbamates .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reagent solubility.
- Catalyst efficiency : Substituent-sensitive coupling agents (e.g., EDCI/HOBt vs. DCC/DMAP) may improve regioselectivity.
- Temperature control : Reactions at 0–5°C minimize side-product formation during exothermic steps.
- Workup protocols : Neutralization of residual acids (e.g., with NaHCO) prevents decomposition during extraction .
Q. How should contradictions in spectroscopic or crystallographic data be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
